2-(Piperidin-4-yloxy)pyridine dihydrochloride
Overview
Description
2-(Piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl. It is commonly used in scientific research and has various applications in chemistry, biology, and medicine .
Scientific Research Applications
2-(Piperidin-4-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of biological processes and pathways, particularly in the context of receptor binding and enzyme inhibition.
Industry: It is used in the production of various chemical products and intermediates.
Safety and Hazards
Future Directions
The future directions for “2-(Piperidin-4-yloxy)pyridine dihydrochloride” and similar compounds largely depend on the results of ongoing research. Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
The synthesis of 2-(Piperidin-4-yloxy)pyridine dihydrochloride typically involves the reaction of piperidine with pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Piperidin-4-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the piperidine moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to them and altering their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
2-(Piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
2-(Piperidin-4-yloxy)pyrimidine dihydrochloride: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
2-[(Piperidin-4-yloxy)methyl]pyridine: This compound has a methyl group attached to the pyridine ring.
1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate: This compound has a different substitution pattern on the piperidine ring.
These similar compounds may have different chemical properties and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-piperidin-4-yloxypyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUOAVVGHQRNSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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